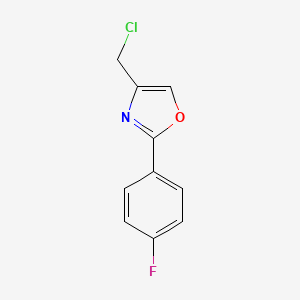

4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPZSTFLDSJXRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CO2)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50581298 | |

| Record name | 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50581298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22091-39-0 | |

| Record name | 4-(Chloromethyl)-2-(4-fluorophenyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22091-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50581298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole

An In-Depth Technical Guide to the Synthesis of 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and efficient methodology for the , a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The oxazole scaffold is a prevalent motif in numerous biologically active natural products and synthetic compounds.[1][2][3] This document details a synthesis strategy based on the classical Hantzsch oxazole synthesis, reacting 4-fluorobenzamide with 1,3-dichloroacetone. We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, discuss critical process parameters, and outline methods for the characterization of the final product. This guide is intended for researchers, chemists, and professionals in drug development seeking a practical and scientifically grounded approach to the synthesis of substituted oxazoles.

Introduction and Strategic Overview

The 1,3-oxazole ring is a key structural component in a wide array of compounds exhibiting diverse biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[2] The specific target molecule, this compound, incorporates three key features: a stable 2-aryl-substituted oxazole core, a reactive chloromethyl group at the 4-position for further synthetic elaboration, and a fluorophenyl moiety, a common substituent in modern medicinal chemistry known to enhance metabolic stability and binding affinity. The chloromethyl group, in particular, serves as a versatile handle for introducing various functionalities through nucleophilic substitution reactions.[4]

The selected synthetic strategy is a variation of the Hantzsch oxazole synthesis, which traditionally involves the reaction of an α-haloketone with a thioamide to form a thiazole.[5] A well-established modification of this reaction utilizes a primary amide instead of a thioamide to yield an oxazole.[6] In this guide, we detail the condensation and subsequent cyclodehydration of 4-fluorobenzamide with 1,3-dichloroacetone. This approach is advantageous due to the commercial availability and relatively low cost of the starting materials, as well as the straightforward nature of the reaction.

Reaction Mechanism and Rationale

The formation of the oxazole ring from an amide and an α-haloketone proceeds via a two-stage process: initial N-alkylation followed by an intramolecular cyclization and dehydration, a pathway reminiscent of the Robinson-Gabriel synthesis which involves the cyclodehydration of 2-acylamino-ketones.[1][3][7]

Step 1: Nucleophilic Acyl Substitution and Intermediate Formation The reaction is initiated by the nucleophilic attack of the nitrogen atom of 4-fluorobenzamide on one of the electrophilic chloromethyl carbons of 1,3-dichloroacetone. This forms an intermediate α-acylamino ketone, N-(2-chloro-1-oxopropan-2-yl)-4-fluorobenzamide.

Step 2: Intramolecular Cyclization (Enolization) The ketone carbonyl of the intermediate is in equilibrium with its enol tautomer. The enol form is crucial as it facilitates the subsequent intramolecular cyclization.

Step 3: Dehydration and Aromatization The hydroxyl group of the enol attacks the amide carbonyl carbon, leading to a five-membered cyclic intermediate (an oxazoline derivative). The final step is a dehydration reaction, typically promoted by a strong acid or dehydrating agent, which results in the formation of the stable, aromatic oxazole ring.

The choice of a dehydrating agent is critical for driving the reaction to completion. Concentrated sulfuric acid, phosphorus oxychloride, or polyphosphoric acid are commonly employed for this purpose in Robinson-Gabriel type syntheses.[2]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the .

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Purity |

| 4-Fluorobenzamide | 824-75-9 | 139.13 g/mol | ≥98% |

| 1,3-Dichloroacetone | 534-07-6 | 126.97 g/mol | ≥97% |

| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 g/mol | ≥99% |

| Chloroform (CHCl₃), Anhydrous | 67-66-3 | 119.38 g/mol | ≥99% |

| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | N/A |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | ≥99.5% |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | ACS Grade |

| Hexane | 110-54-3 | 86.18 g/mol | ACS Grade |

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorobenzamide (5.0 g, 35.9 mmol) and 1,3-dichloroacetone (5.0 g, 39.4 mmol, 1.1 eq) to anhydrous chloroform (100 mL).

-

Addition of Dehydrating Agent: While stirring the suspension, carefully add phosphorus oxychloride (POCl₃, 4.0 mL, 43.0 mmol, 1.2 eq) dropwise to the mixture at room temperature. The addition is exothermic and may cause the solvent to boil.

-

Reaction: Heat the reaction mixture to reflux (approximately 60-65 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (200 mL) to neutralize the excess acid. Stir until gas evolution ceases.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate).

-

Final Product: Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white to off-white solid.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.9-8.1 (m, 2H, Ar-H), δ ~7.1-7.3 (m, 2H, Ar-H), δ ~7.6 (s, 1H, oxazole C5-H), δ ~4.6 (s, 2H, -CH₂Cl) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~162.0 (C=N), δ ~164.0 (d, J≈250 Hz, C-F), δ ~138.0 (oxazole C4), δ ~130.0 (oxazole C5), δ ~128.5 (d, J≈9 Hz, Ar-C), δ ~123.0 (d, J≈3 Hz, Ar-C), δ ~116.0 (d, J≈22 Hz, Ar-C), δ ~37.0 (-CH₂Cl) |

| Mass Spectrometry (ESI+) | Calculated for C₁₀H₇ClFNO⁺ [M+H]⁺: 212.02. Expected m/z: 212.02 |

| Melting Point | To be determined experimentally. |

Discussion and Field Insights

-

Choice of Dehydrating Agent: Phosphorus oxychloride is a highly effective dehydrating agent for this type of cyclization. However, it is corrosive and reacts violently with water. Alternatives like concentrated sulfuric acid or trifluoroacetic anhydride can also be used, but reaction conditions may need to be re-optimized.[3]

-

Solvent Selection: Anhydrous, non-protic solvents like chloroform or 1,2-dichloroethane are ideal to prevent quenching of the dehydrating agent and unwanted side reactions.

-

Reaction Control: The reaction is exothermic, especially during the addition of POCl₃. Maintaining temperature control is crucial to prevent runaway reactions and the formation of byproducts. Monitoring by TLC is essential to avoid prolonged heating, which can lead to decomposition of the product.

-

Purification Strategy: The polarity of the product is moderate, making silica gel chromatography an effective purification method. The choice of eluent system should be optimized based on TLC analysis to ensure good separation from any unreacted starting materials or byproducts.

-

Safety Precautions: 1,3-Dichloroacetone is a lachrymator and skin irritant. Phosphorus oxychloride is highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The synthetic protocol described herein provides a reliable and scalable method for the preparation of this compound. The Hantzsch-type condensation of 4-fluorobenzamide with 1,3-dichloroacetone is a robust transformation that yields the desired product in good purity after standard purification techniques. The resulting compound is a valuable building block for further chemical exploration in the fields of medicinal chemistry and materials science, owing to its versatile chloromethyl handle.

References

-

Wikipedia. Robinson–Gabriel synthesis. [Link]

-

Choudhary, A. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

-

SynArchive. Robinson-Gabriel Synthesis. [Link]

-

D-Scholarship@Pitt. The Synthesis of Oxazole-containing Natural Products. [Link]

-

Padwa, A., et al. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry. [Link]

-

PrepChem.com. Preparation of 4-fluorobenzaldehyde. [Link]

-

Wendlandt, A. E., & Stahl, S. S. Copper(II)-mediated Oxidative Cyclization of Enamides to Oxazoles. Organic & Biomolecular Chemistry. [Link]

-

Shaikh, I. A., & Ghosh, S. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Semantic Scholar. [Link]

-

Kandhasamy, S., et al. Polymer-supported α-Acylamino Ketones: Preparation and Application in Syntheses of 1,2,4-Trisubstituted-1H-imidazoles. National Institutes of Health. [Link]

-

Turchi, I. J. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. National Institutes of Health. [Link]

-

Wang, X., et al. Synthesis of Oxazolidines and Dihydroxazines via Cyclization of α-Aminated Ketones. The Journal of Organic Chemistry. [Link]

-

Frontiers. Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. [Link]

-

ResearchGate. 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. [Link]

- Google Patents. A kind of preparation method of fluorobenzamide compound.

-

Demchenko, A. M., et al. Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Sci. Pharm.[Link]

-

Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

- Google Patents. Production of 4-fluorobenzaldehyde.

-

Chemical Synthesis Database. 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. [Link]

-

National Institutes of Health. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. [Link]

-

ResearchGate. 4-Bromomethyl-2-chlorooxazole — A Versatile Oxazole Cross-Coupling Unit for the Synthesis of 2,4-Disubstituted Oxazoles. [Link]

-

ResearchGate. Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ). [Link]

-

National Institutes of Health. 4-Fluorobenzamide. [Link]

-

ResearchGate. Synthesis and Reactions of Oxazoles. [Link]

-

Alchem.Pharmtech. CAS 22091-36-7 | 4-(CHLOROMETHYL)-2-(4-CHLOROPHENYL)-1,3-OXAZOLE. [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. [Link]

-

National Institutes of Health. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

-

MDPI. Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods. [Link]

-

National Institutes of Health. Development of a Method for the Synthesis of 2,4,5-trisubstituted Oxazoles Composed of Carboxylic Acid, Amino Acid, and Boronic Acid. [Link]

-

ResearchGate. A general synthesis of thiazoles. Part 7. Direct generation of chloromethyl 5-thiazolyl ketones from 1,3-dichloroacetone. [Link]

-

ResearchGate. Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles. [Link]

-

National Institutes of Health. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. [Link]

-

Organic Syntheses. α,γ-DICHLOROACETONE. [Link]

-

ResearchGate. 1,3-Dichloroacetone. [Link]

Sources

- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synarchive.com [synarchive.com]

- 6. ijpsonline.com [ijpsonline.com]

- 7. synarchive.com [synarchive.com]

physicochemical properties of 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole

An In-depth Technical Guide to the Physicochemical Properties of 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,3-Oxazole Scaffold

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in the design of novel therapeutics. The specific compound, this compound, combines this important heterocyclic core with a reactive chloromethyl group, a common precursor for further functionalization, and a fluorophenyl moiety, which can enhance metabolic stability and binding affinity.

This guide serves as a comprehensive technical resource for researchers engaged in the synthesis, characterization, and application of this promising molecule. As direct experimental data for this specific compound is not extensively published, this document provides a framework of proven methodologies and expert insights for its thorough physicochemical characterization. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for advancing drug discovery programs.

Molecular Structure and Key Identifiers

A precise understanding of the molecular structure is the foundation for all subsequent characterization.

Caption: Chemical structure of this compound.

Table 1: Core Identifiers for this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClFNO | Calculated |

| Molecular Weight | 211.62 g/mol | Calculated[2] |

| Monoisotopic Mass | 211.0200 Da | Calculated |

| InChIKey | N/A | Not Available |

| CAS Number | N/A | Not Available |

| Appearance | White to off-white solid (Predicted) | Inferred from analogs[3] |

Synthesis and Purification Strategy

While multiple synthetic routes to 1,3-oxazoles exist, a common and reliable method involves the cyclization of an α-haloketone with an amide. For the target compound, a plausible strategy would be the reaction of 4-fluorobenzamide with 1,3-dichloroacetone.

Caption: A representative workflow for the synthesis and purification of the target compound.

Causality Behind Experimental Choices:

-

Hantzsch-type Synthesis: This is a classic and robust method for forming the oxazole ring, making it a reliable choice for this substitution pattern.

-

Column Chromatography: The use of a silica gel column with a non-polar/polar solvent gradient (e.g., Hexane/Ethyl Acetate) is the standard and most effective method for purifying small organic molecules of moderate polarity, separating the desired product from unreacted starting materials and byproducts.

Physicochemical Characterization: A Practical Guide

Accurate determination of physicochemical properties is non-negotiable in drug development. These parameters govern a compound's behavior in biological systems and its suitability for formulation.

Caption: A logical workflow for the comprehensive physicochemical characterization of a novel compound.

Melting Point Determination

Importance: The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, while impurities will depress and broaden the melting range.

Protocol:

-

Sample Preparation: Place a small amount of the finely ground, dry compound into a capillary tube, tapping gently to create a packed column of 2-3 mm in height.[4]

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[5]

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting temperature. This saves time in the subsequent accurate determination.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Begin heating at a slow, controlled rate (1-2°C per minute).[4]

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.[6]

Trustworthiness: This protocol is self-validating. A narrow melting range provides confidence in the sample's purity. If the range is broad, it indicates the need for further purification.

Solubility Assessment

Importance: Solubility is a critical determinant of a drug's bioavailability and its behavior in biological assays.[7] Poor aqueous solubility can be a major hurdle in drug development.

Protocol (Kinetic Solubility in Aqueous Buffer):

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Assay Plate Preparation: Add a phosphate-buffered saline (PBS, pH 7.4) solution to the wells of a 96-well plate.

-

Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer in the wells to achieve the desired final concentration. This mimics the conditions of many biological assays.[8]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2-24 hours) with gentle agitation to allow the system to reach equilibrium.[9]

-

Separation of Undissolved Solid: Use a filter plate to separate any precipitated compound from the solution.

-

Quantification: Analyze the concentration of the compound in the filtrate using a sensitive analytical method like HPLC-UV or LC-MS/MS. The measured concentration is the kinetic solubility.[2][9]

Causality Behind Experimental Choices:

-

Kinetic vs. Thermodynamic Solubility: Kinetic solubility is often more relevant for early drug discovery as it reflects the solubility behavior when a compound is introduced from a DMSO stock into an aqueous environment, which is common practice for in vitro screening.[8]

-

PBS Buffer (pH 7.4): This buffer is used to mimic physiological pH conditions.

Spectroscopic Analysis: Unveiling the Molecular Identity

Spectroscopic techniques provide definitive confirmation of the chemical structure and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Importance: NMR is the most powerful technique for elucidating the precise structure of an organic molecule by mapping the chemical environment of ¹H, ¹³C, and other NMR-active nuclei like ¹⁹F.[1]

Protocol (Sample Preparation):

-

Sample Weighing: Accurately weigh 5-10 mg of the purified compound.

-

Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the compound and not have signals that obscure important resonances.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[10]

Predicted Spectral Features for this compound:

-

¹H NMR:

-

Aromatic Region (δ 7.0-8.2 ppm): Two sets of doublets (or more complex multiplets) corresponding to the protons on the 4-fluorophenyl ring. The coupling between the fluorine and the ortho-protons will be visible.

-

Oxazole Proton (δ ~7.5-8.0 ppm): A singlet corresponding to the proton at the C5 position of the oxazole ring.

-

Chloromethyl Protons (δ ~4.5-5.0 ppm): A sharp singlet corresponding to the two protons of the -CH₂Cl group.

-

-

¹³C NMR:

-

Distinct signals for each of the 10 carbon atoms. The carbon attached to the fluorine will show a large one-bond C-F coupling. The carbonyl-like carbon of the oxazole ring (C2) will be significantly downfield.

-

-

¹⁹F NMR:

-

A single resonance for the fluorine atom on the phenyl ring.

-

Mass Spectrometry (MS)

Importance: MS provides the exact molecular weight of a compound, confirming its elemental composition.[11]

Protocol (LC-MS with Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.[12]

-

Infusion: The solution is introduced into the mass spectrometer, often after separation by liquid chromatography (LC) to ensure purity.[13]

-

Ionization (ESI): The sample is nebulized and ionized, typically by adding a proton to form the [M+H]⁺ ion in positive ion mode.

-

Detection: The mass-to-charge ratio (m/z) of the ions is measured.

Expected Result:

-

For this compound (MW = 211.62), the primary ion observed in positive mode ESI-MS would be the protonated molecule [M+H]⁺ at m/z ≈ 212.03 . The characteristic isotopic pattern of the chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be visible in the mass spectrum, resulting in a peak at m/z 212 and a smaller peak at m/z 214. This isotopic signature is a key confirmation of the presence of chlorine.[14]

Summary of Physicochemical Properties

Table 2: Characterization Data for this compound

| Parameter | Method | Expected/Observed Result |

| Appearance | Visual Inspection | White to off-white solid |

| Melting Point | Capillary Method | To be determined (°C) |

| Solubility (PBS, pH 7.4) | HPLC-based Assay | To be determined (µg/mL or µM) |

| ¹H NMR | 400 MHz (CDCl₃) | Consistent with predicted structure |

| ¹³C NMR | 100 MHz (CDCl₃) | Consistent with 10 unique carbon signals |

| ¹⁹F NMR | 376 MHz (CDCl₃) | Single resonance |

| Mass (ESI-MS) | LC-MS | [M+H]⁺ at m/z ≈ 212.03, with Cl isotope pattern |

References

-

USA Chemical Suppliers. (n.d.). 4-chloromethyl-2-(4-fluorophenyl)-5-methyl-oxazole suppliers USA. Retrieved January 7, 2026, from [Link]

-

Unknown. (n.d.). Determination of Melting Point. Retrieved January 7, 2026, from [Link]

-

Chemistry For Everyone. (2025, January 31). How To Determine Melting Point Of Organic Compounds? Retrieved January 7, 2026, from [Link]

-

Studylib. (n.d.). Melting Point Determination Lab Protocol. Retrieved January 7, 2026, from [Link]

-

Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved January 7, 2026, from [Link]

-

Unknown. (n.d.). Melting point determination. Retrieved January 7, 2026, from [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved January 7, 2026, from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved January 7, 2026, from [Link]

- Bergström, C. A., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery Today, 15(9-10), 339-348.

-

Alchem.Pharmtech. (n.d.). CAS 22091-36-7 | 4-(CHLOROMETHYL)-2-(4-CHLOROPHENYL)-1,3-OXAZOLE. Retrieved January 7, 2026, from [Link]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved January 7, 2026, from [Link]

- Royal Society of Chemistry. (2023). Advances in NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 49.

- Mass Spectrometry Letters. (2013). Mass Spectrometry analysis of Small molecules. SlideShare.

-

Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved January 7, 2026, from [Link]

-

USA Chemical Suppliers. (n.d.). 4-chloromethyl-2-(2-fluorophenyl)-5-methyl-oxazole suppliers USA. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 4-(3-Chloro-4-fluorophenyl)-2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazole. Retrieved January 7, 2026, from [Link]

-

Wiley Science Solutions. (n.d.). 4-Chloromethyl-2-(4-chloro-phenyl)-oxazole. SpectraBase. Retrieved January 7, 2026, from [Link]

- University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide.

- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001.

-

YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved January 7, 2026, from [Link]

-

YouTube. (2021, February 20). 13 Small Molecule Accurate Mass Analysis. Retrieved January 7, 2026, from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved January 7, 2026, from [Link]

- Nature Protocols. (2025). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.

-

Chemical Synthesis Database. (2025, May 20). 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole. Retrieved January 7, 2026, from [Link]

-

PubChemLite. (n.d.). 4-(chloromethyl)-2-(4-methylphenyl)-1,3-oxazole. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 4-[2-(Chloromethyl)phenyl]-3-methyl-1,2-oxazole. Retrieved January 7, 2026, from [Link]

- International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides.

-

PubChem. (n.d.). 2-(3-Bromophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). 2-(5-(5-((5-Chloropyridin-2-yl)thio)-2-(4-fluorophenyl)oxazol-4-yl)pyridin-2-yl)propan-2-ol. Retrieved January 7, 2026, from [Link]

-

Chemical Synthesis Database. (2025, May 20). 4-(4-chlorophenyl)-2-phenyl-1,3-oxazole. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of compound 4. Retrieved January 7, 2026, from [Link]

-

National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved January 7, 2026, from [Link]

-

National Institutes of Health. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved January 7, 2026, from [Link]

- Malaysian Journal of Microscopy. (2020). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole.

-

Chemical Synthesis Database. (2025, May 20). 5-(4-chlorophenyl)-2-methyl-1,3-oxazole. Retrieved January 7, 2026, from [Link]

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. lifechemicals.com [lifechemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. m.youtube.com [m.youtube.com]

- 5. studylib.net [studylib.net]

- 6. byjus.com [byjus.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. malayajournal.org [malayajournal.org]

- 11. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. biocompare.com [biocompare.com]

- 14. youtube.com [youtube.com]

The Strategic Synthesis and Application of 4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole: A Technical Guide for Drug Development Professionals

Foreword: Unlocking the Potential of a Versatile Heterocycle

In the landscape of modern medicinal chemistry, the 1,3-oxazole scaffold stands out as a privileged structure, integral to a multitude of biologically active compounds. Its unique electronic properties and conformational rigidity make it an attractive core for designing novel therapeutics. This technical guide focuses on a particularly valuable derivative: 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole (CAS Number: 22091-39-0). The strategic placement of a reactive chloromethyl group and a metabolically stable fluorophenyl moiety makes this compound a highly versatile intermediate for the synthesis of complex molecular architectures. This document provides an in-depth exploration of its synthesis, reactivity, and potential applications, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthesis and drug design.

| Property | Value | Reference |

| CAS Number | 22091-39-0 | [1] |

| Molecular Formula | C₁₀H₇ClFNO | [1] |

| Molecular Weight | 211.62 g/mol | [1] |

| Appearance | Solid (predicted) | [2] |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide. | Inferred from related structures |

The presence of the fluorine atom on the phenyl ring is a key feature, often introduced to enhance metabolic stability and binding affinity by modulating the electronic properties of the molecule. The chloromethyl group at the 4-position of the oxazole ring serves as a reactive handle for further chemical modifications.

Proposed Synthesis Pathway: A Modern Adaptation of the Robinson-Gabriel Synthesis

While specific, detailed synthetic protocols for this compound are not extensively published, a robust and logical pathway can be devised based on the well-established Robinson-Gabriel synthesis. This method involves the cyclodehydration of a 2-acylamino-ketone.[3][4]

A plausible and efficient route starts from readily available precursors: 4-fluorobenzamide and 1,3-dichloroacetone.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-((4-fluorobenzoyl)amino)-1-chloroethan-1-one (Intermediate A)

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorobenzamide (1 equivalent) in a suitable solvent such as toluene.

-

Add 1,3-dichloroacetone (1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The intermediate product may precipitate out of the solution.

-

Filter the solid and wash with cold toluene to afford the crude 2-((4-fluorobenzoyl)amino)-1-chloroethan-1-one. This intermediate can be used in the next step without further purification.

Step 2: Cyclodehydration to form this compound

-

To the crude Intermediate A, add a dehydrating agent. Concentrated sulfuric acid or phosphorus pentoxide are traditionally used.[5] For a milder and more modern approach, trifluoroacetic anhydride can be employed.[6]

-

If using sulfuric acid, add it dropwise to the intermediate at 0 °C and then allow the mixture to stir at room temperature for 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.

Diagram of the Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Reactivity and Synthetic Applications: The Versatile Chloromethyl Handle

The primary site of reactivity in this compound is the chloromethyl group. This electrophilic center is susceptible to nucleophilic substitution, providing a gateway to a wide array of derivatives.

The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, alcohols, and carbanions. This reactivity allows for the introduction of diverse functional groups and the construction of more complex molecules. The reaction typically proceeds via an Sₙ2 mechanism.

Diagram of Nucleophilic Substitution Reactions

Caption: General scheme of nucleophilic substitution at the chloromethyl group.

This reactivity is pivotal in its role as a building block. For instance, reaction with a primary or secondary amine would yield an amino-methyl derivative, a common motif in pharmacologically active compounds.

Applications in Drug Discovery: A Scaffold for Potent Inhibitors

The 1,3-oxazole ring system is a key component in numerous therapeutic agents, exhibiting a wide spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[7] The subject compound, with its strategic functionalization, is an ideal starting point for the synthesis of libraries of compounds for high-throughput screening.

A particularly relevant application for oxazole derivatives is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[8] The anti-inflammatory drug Oxaprozin, for example, features an oxazole core. The 2-aryl-4-substituted oxazole motif present in our target compound is a common feature in many potent and selective COX-2 inhibitors. The 4-fluorophenyl group contributes to favorable binding interactions within the active site of the enzyme, while the chloromethyl group allows for the introduction of various side chains to optimize potency and selectivity.

Potential Drug Discovery Workflow

Caption: A potential workflow for utilizing the target compound in drug discovery.

Characterization and Analytical Methods

The structural elucidation and purity assessment of this compound and its derivatives are crucial. A combination of spectroscopic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorophenyl ring, a singlet for the oxazole ring proton, and a singlet for the chloromethyl protons. The coupling of the fluorine atom to the aromatic protons will result in specific splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbons of the oxazole and fluorophenyl rings, and the chloromethyl carbon.[9][10]

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern, further aiding in structural confirmation.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N and C-O bonds of the oxazole ring, as well as the C-Cl and C-F bonds.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion and Future Perspectives

This compound is a strategically designed chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward, albeit not widely documented, synthesis based on classical organic reactions, combined with the versatile reactivity of its chloromethyl group, makes it an invaluable tool for medicinal chemists. The inherent biological relevance of the 2-aryl-1,3-oxazole scaffold, particularly in the context of anti-inflammatory agents, further underscores its importance. Future research should focus on the development and optimization of its synthesis, a thorough investigation of its reactivity with a broader range of nucleophiles, and the systematic exploration of the biological activities of its derivatives. As the demand for novel therapeutics continues to grow, the judicious application of such versatile building blocks will be paramount in the quest for new and effective medicines.

References

-

Wikipedia. Robinson–Gabriel synthesis.

-

SynArchive. Robinson-Gabriel Synthesis.

-

ideXlab. Robinson-Gabriel Synthesis.

-

CoLab. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates.

-

Semantic Scholar. Robinson–Gabriel synthesis.

-

MDPI. Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives.

-

ResearchGate. The synthesis of the 4-(chloromethyl)-2-phenyloxazoles intermediates...

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

-

PubMed. Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles.

-

Chemical Synthesis Database. 4-(chloromethyl)-2,5-diphenyl-1,3-oxazole.

-

RSC Publishing. Reactivity of electrophilic chlorine atoms due to σ-holes: a mechanistic assessment of the chemical reduction of a trichloromethyl group by sulfur nucleophiles.

-

Alchem.Pharmtech. CAS 22091-36-7 | 4-(CHLOROMETHYL)-2-(4-CHLOROPHENYL)-1,3-OXAZOLE.

-

ChemicalBook. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis.

-

ChemicalBook. Oxazole(288-42-6) 1H NMR spectrum.

-

Ascendex Scientific, LLC. 4-(chloromethyl)-2-(4-fluorophenyl)oxazole.

-

ACS Publications. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides.

-

SciSpace. 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.

-

PubMed. Nucleophile-dependent regioselective reaction of (S)-4-benzyl-2-fluoroalkyl-1,3-oxazolines.

-

Benchchem. Application Notes and Protocols: Synthesis of 4-Methyl-5-phenyloxazole Derivatives for Drug Discovery.

- 1H and13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. [URL: not available]

-

PubMed. 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors.

-

MDPI. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles.

-

MDPI. The Use of Benzoin as a Privileged Structure: Synthesis, Characterization, Crystalline Form and an In Vitro Biological Evaluation of 1,2-Diphenyl-2-[3][4][6]triazol-1-yl-ethanol Derivatives.

-

PubMed. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source.

Sources

- 1. 4-(chloromethyl)-2-(4-fluorophenyl)oxazole – Ascendex Scientific, LLC [ascendexllc.com]

- 2. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates | CoLab [colab.ws]

- 3. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Robinson-Gabriel Synthesis - Explore the Science & Experts | ideXlab [idexlab.com]

- 7. cbccollege.in [cbccollege.in]

- 8. 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a versatile scaffold, its unambiguous structural confirmation is paramount for downstream applications.[1] This document synthesizes predictive data based on analogous structures and established principles of spectroscopic interpretation to serve as a benchmark for researchers. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the complete characterization of this molecule. Detailed, field-proven protocols for data acquisition are provided to ensure reproducibility and scientific rigor.

Molecular Structure and Spectroscopic Overview

The structural elucidation of a novel or target compound relies on the synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. For this compound, the key structural features to be confirmed are:

-

The 1,2,4-substituted phenyl ring , including the characteristic influence of the fluorine atom.

-

The 1,3-oxazole core , a five-membered aromatic heterocycle.

-

The chloromethyl substituent at the C4 position of the oxazole ring.

A thorough analysis requires correlating the signals from each technique back to these specific molecular fragments.

Caption: Molecular structure with key atoms numbered for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Proton Environment Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.

Causality Behind Predictions:

-

Aromatic Region (δ 7.0-8.5 ppm): The 4-fluorophenyl group is expected to produce a distinct pattern. Protons ortho to the fluorine (H-3'/H-5') will be magnetically equivalent, as will the protons meta to the fluorine (H-2'/H-6'). This results in two signals, each integrating to 2H. Due to coupling to both the adjacent protons and the ¹⁹F atom, these signals will appear as complex multiplets, often resembling a doublet of doublets or a triplet. The electron-withdrawing nature of the oxazole ring will shift the H-2'/H-6' protons further downfield compared to the H-3'/H-5' protons.[2]

-

Oxazole Proton (δ ~7.7 ppm): The lone proton on the oxazole ring (H-5) is in a unique electronic environment and has no adjacent proton neighbors, thus it is expected to appear as a sharp singlet.

-

Aliphatic Region (δ ~4.7 ppm): The chloromethyl (-CH₂Cl) protons are deshielded by the adjacent electronegative chlorine atom and the aromatic oxazole ring. With no neighboring protons to couple with, this signal will be a singlet, integrating to 2H. The reactivity of this benzylic-like chloromethyl group is a key feature for synthetic elaboration.[3]

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~8.15 | m (dd) | J(H,H) ≈ 8.8, J(H,F) ≈ 5.5 | 2H | H-2', H-6' |

| ~7.70 | s | - | 1H | H-5 |

| ~7.20 | m (t) | J(H,H) ≈ J(H,F) ≈ 8.8 | 2H | H-3', H-5' |

| ~4.70 | s | - | 2H | -CH₂Cl |

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The presence of fluorine introduces characteristic carbon-fluorine couplings (J-coupling), which are invaluable for assignment.

Causality Behind Predictions:

-

Oxazole Carbons: The C2 carbon, bonded to nitrogen and oxygen and the phenyl group, will be the most downfield among the heterocyclic carbons (δ ~162 ppm). The C4 and C5 carbons will appear at distinct, upfield chemical shifts.

-

Fluorophenyl Carbons: The carbon directly attached to fluorine (C4') will exhibit a large one-bond C-F coupling constant (¹J(C,F) > 200 Hz) and will appear as a doublet. The ortho (C3'/C5') and meta (C2'/C6') carbons will show smaller two-bond and three-bond C-F couplings, respectively.[2]

-

Chloromethyl Carbon: The CH₂Cl carbon will appear in the aliphatic region (δ ~35-45 ppm), shifted downfield by the chlorine atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data (126 MHz, CDCl₃)

| Chemical Shift (δ ppm) | J(C,F) Coupling (Hz) | Assignment |

|---|---|---|

| ~165.0 | d, ¹J ≈ 252 | C-4' |

| ~162.0 | s | C-2 |

| ~142.0 | s | C-4 |

| ~135.0 | s | C-5 |

| ~129.0 | d, ³J ≈ 9.0 | C-2', C-6' |

| ~123.0 | d, ⁴J ≈ 3.0 | C-1' |

| ~116.0 | d, ²J ≈ 22.0 | C-3', C-5' |

| ~38.0 | s | -CH₂Cl |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of functional groups. It is an excellent technique for rapidly confirming the presence of key bonds and the overall molecular architecture.

Causality Behind Predictions: The IR spectrum is a molecular fingerprint. For this molecule, we anticipate characteristic absorptions for the aromatic systems and the specific substituents.

-

C=N and C=C Stretching (1650-1500 cm⁻¹): These vibrations are characteristic of the aromatic oxazole and phenyl rings.[4]

-

C-O-C Stretching (~1250-1050 cm⁻¹): The ether-like C-O-C bond within the oxazole ring will produce a strong, characteristic band.[4]

-

C-F Stretching (~1230 cm⁻¹): A strong, sharp absorption due to the highly polar carbon-fluorine bond is a key identifier for the fluorophenyl group.

-

C-Cl Stretching (~750 cm⁻¹): This vibration from the chloromethyl group typically appears in the fingerprint region.

-

Aromatic C-H Stretching (>3000 cm⁻¹): Weak to medium bands corresponding to the sp² C-H bonds of the rings.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3100-3000 | Medium | C-H Stretch | Aromatic (Phenyl, Oxazole) |

| 1615 | Strong | C=N Stretch | Oxazole Ring |

| 1550, 1490 | Strong | C=C Stretch | Aromatic Rings |

| 1230 | Strong | C-F Stretch | Aryl-Fluoride |

| 1100 | Strong | C-O-C Stretch | Oxazole Ring |

| 750 | Medium | C-Cl Stretch | Alkyl-Chloride |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial information about the molecule's composition and connectivity.

Causality Behind Predictions: Under electron ionization (EI), the molecule will form a molecular ion (M⁺˙) whose mass confirms the molecular formula. The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), will result in a characteristic M+2 peak that is approximately one-third the intensity of the M⁺ peak. This isotopic signature is a definitive marker for a monochlorinated compound.

Predicted Fragmentation Pathways: The most likely fragmentation involves the cleavage of the weakest bonds.

-

Benzylic Cleavage: Loss of the chlorine radical (•Cl) to form a stable, resonance-delocalized carbocation is highly favorable.

-

Loss of Chloromethyl Radical: Cleavage of the C-C bond between the oxazole ring and the chloromethyl group to lose a •CH₂Cl radical.

-

Ring Fragmentation: The oxazole ring itself can undergo cleavage, though this often results in more complex fragmentation patterns.[5]

Table 4: Predicted Mass Spectrometry Data (EI-MS)

| m/z | Predicted Identity | Notes |

|---|---|---|

| 211/213 | [M]⁺˙ | Molecular ion peak with characteristic 3:1 isotope pattern for Cl. |

| 176 | [M - Cl]⁺ | Loss of chlorine radical. |

| 162 | [M - CH₂Cl]⁺ | Loss of chloromethyl radical. |

| 121 | [C₇H₄F]⁺ | Fragment corresponding to the fluorobenzoyl cation. |

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality, reliable data, the following standardized protocols should be employed. These methodologies represent a self-validating system for the characterization of synthetic compounds.

Workflow for Spectroscopic Characterization

Sources

- 1. ijcps.org [ijcps.org]

- 2. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journalspub.com [journalspub.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

A Technical Guide to the Biological Potential of Fluorophenyl Oxazole Derivatives

Executive Summary

The oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for amide and ester groups make it a privileged scaffold in drug design. The introduction of a fluorophenyl moiety to the oxazole core further enhances its therapeutic potential. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an in-depth exploration of the diverse biological activities of fluorophenyl oxazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanisms of action, structure-activity relationships (SAR), and provide validated experimental protocols for their evaluation.

Anticancer Activity: Targeting Malignant Proliferation

Fluorophenyl oxazole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of cancer cell lines, including multidrug-resistant strains.[3][4] Their mechanisms of action are diverse, often involving the inhibition of key cellular processes required for tumor growth and survival.[5][6]

Mechanisms of Action & Signaling Pathways

The anticancer effects of these compounds are frequently attributed to their ability to interfere with critical signaling pathways and cellular machinery. Key targets include:

-

Protein Kinases: Many kinases are overexpressed or hyperactivated in cancer cells, driving uncontrolled proliferation. Fluorophenyl-substituted imidazoles and oxazoles have been shown to act as potent inhibitors of kinases like p38α MAPK, CK1δ, and Aurora Kinase B.[7][8][9][10] Inhibition of these enzymes can halt the cell cycle and induce apoptosis.

-

Tubulin Polymerization: The microtubule network is essential for cell division, and its disruption is a clinically validated anticancer strategy. Certain oxazole derivatives can bind to tubulin, inhibiting its polymerization into microtubules, which leads to mitotic arrest and apoptosis.[6]

-

DNA Topoisomerases: These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition by oxazole derivatives can lead to DNA damage and cell death.[6]

-

Signal Transducer and Activator of Transcription 3 (STAT3): STAT3 is a transcription factor that, when constitutively activated, promotes cancer cell survival and proliferation. Oxazole derivatives have been identified as inhibitors of this pathway.[5][6]

Below is a diagram illustrating the general mechanism of how a fluorophenyl oxazole derivative can inhibit a protein kinase, leading to the downstream suppression of cell proliferation and induction of apoptosis.

Caption: Kinase inhibition by a fluorophenyl oxazole derivative.

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of these derivatives is highly dependent on their chemical structure. Key SAR observations include:

-

Position of Fluorine: The placement of the fluorine atom on the phenyl ring (ortho, meta, or para) can significantly alter the compound's activity, likely by influencing its binding orientation within the target protein's active site.

-

Substituents on the Oxazole Ring: Modifications at the C2, C4, and C5 positions of the oxazole core are critical. For example, introducing sulfinyl or sulfonyl groups can modulate activity. A compound featuring a 4-[(4-fluorophenyl)sulfonyl] group was found to be highly sensitive against a broad panel of cancer cell lines.[11]

-

Amide and Sulfonamide Moieties: The addition of amide or sulfonamide linkers and terminal groups can impact potency and selectivity, potentially by forming additional hydrogen bonds with the target.[12]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The evaluation of a compound's cytotoxic potential is a crucial first step.[13][14][15] The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[16]

Objective: To determine the half-maximal inhibitory concentration (IC50) of fluorophenyl oxazole derivatives against a selected cancer cell line.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Multi-channel pipette

-

Plate reader (570 nm)

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the fluorophenyl oxazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for untreated controls (medium only) and vehicle controls (medium with DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.[13]

Data Presentation: Cytotoxicity

The results of cytotoxicity assays are typically summarized in a table, allowing for easy comparison of the potency of different derivatives.

| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) ± SD |

| FPO-01 | 4-(4-fluorophenyl)-2-methyl | MCF-7 (Breast) | 5.76 ± 0.45 |

| FPO-02 | 2-(4-fluorophenyl)-5-phenyl | HeLa (Cervical) | 11.2 ± 1.3 |

| FPO-03 | 5-(4-fluorophenyl)-1,3,4-oxadiazole | HepG2 (Liver) | 34.64 ± 2.1 |

| Doxorubicin | (Positive Control) | MCF-7 (Breast) | 0.8 ± 0.1 |

| Note: Data are hypothetical, based on reported values for similar compounds for illustrative purposes.[17] |

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents.[18] Oxazole derivatives, including those functionalized with fluorophenyl groups, have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria as well as fungal pathogens.[19][20][21]

Mechanism of Action

While the exact mechanisms are still under investigation for many derivatives, proposed modes of action include:

-

Cell Wall Synthesis Inhibition: Some oxadiazole antibiotics have been shown to impair cell-wall biosynthesis by targeting penicillin-binding proteins.[22]

-

Enzyme Inhibition: The compounds may inhibit essential bacterial enzymes involved in metabolic pathways or DNA replication.

-

Membrane Disruption: The lipophilic nature of the fluorophenyl group may facilitate interaction with and disruption of the bacterial cell membrane.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23]

Objective: To determine the MIC of fluorophenyl oxazole derivatives against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

Materials:

-

Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Test compounds (dissolved in DMSO)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of each test compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Dilute the 0.5 McFarland standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL. This results in a final inoculum density of ~2.5 x 10^5 CFU/mL.

-

Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Caption: Workflow for MIC determination via broth microdilution.

Data Presentation: Antimicrobial Activity

| Compound ID | Target Organism | MIC (µg/mL) |

| FPO-04 | Staphylococcus aureus | 16 |

| FPO-04 | Escherichia coli | 64 |

| FPO-05 | Staphylococcus aureus | 8 |

| FPO-05 | Escherichia coli | >128 |

| Ciprofloxacin | Staphylococcus aureus | 0.5 |

| Ciprofloxacin | Escherichia coli | 0.25 |

| Note: Data are hypothetical for illustrative purposes. |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key factor in numerous diseases.[24] Heterocyclic compounds, including oxazoles and imidazoles with fluorophenyl substitutions, have been identified as potent anti-inflammatory agents.[25][26]

Mechanism of Action: COX-2 Inhibition

A primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[25] COX-2 is upregulated during inflammation and catalyzes the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation.[27] Selective inhibition of COX-2 over the constitutively expressed COX-1 is a desirable therapeutic goal to reduce gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This assay measures COX-2 activity by detecting the intermediate product, Prostaglandin G2, using a fluorometric probe.[28][29]

Objective: To determine the IC50 of fluorophenyl oxazole derivatives for the inhibition of human recombinant COX-2.

Materials:

-

COX-2 Inhibitor Screening Kit (commercially available, e.g., from BPS Bioscience, Cayman Chemical, or Assay Genie)[28][30][31]

-

Recombinant human COX-2 enzyme

-

COX Assay Buffer

-

Fluorometric Probe (e.g., Amplex™ Red)

-

Cofactor (e.g., Heme)

-

Arachidonic Acid (Substrate)

-

Test compounds and a known COX-2 inhibitor (e.g., Celecoxib)

-

96-well white opaque plate

-

Fluorescence plate reader (Ex/Em = 535/590 nm)

Step-by-Step Methodology:

-

Reagent Preparation: Prepare all reagents according to the kit manufacturer's protocol.[28] This typically involves diluting the enzyme, probe, and cofactor in the assay buffer.

-

Inhibitor Addition: Add 10 µL of diluted test inhibitor to the appropriate wells. For controls, add assay buffer (Enzyme Control) or a known inhibitor like Celecoxib (Inhibitor Control).

-

Reaction Mix: Prepare a Reaction Mix containing the assay buffer, probe, and cofactor. Add 80 µL of this mix to each well.

-

Enzyme Addition: Add 10 µL of diluted COX-2 enzyme to all wells except the "No Enzyme" control.

-

Incubation: Incubate the plate for 10-15 minutes at room temperature, protected from light, to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution to all wells simultaneously using a multi-channel pipette.

-

Kinetic Measurement: Immediately measure the fluorescence intensity (Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve. Determine the percent inhibition for each inhibitor concentration relative to the Enzyme Control. Plot percent inhibition vs. inhibitor concentration to calculate the IC50 value.

Data Presentation: COX-2 Inhibition

| Compound ID | COX-2 Inhibition IC50 (µM) | COX-1 Inhibition IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| FPO-06 | 1.21 | >100 | >82 |

| FPO-07 | 0.87 | 85 | 97 |

| Celecoxib | 0.45 | 15 | 33 |

| Note: Data are hypothetical, based on reported values for similar compounds, for illustrative purposes.[12] |

Conclusion and Future Outlook

Fluorophenyl oxazole derivatives represent a versatile and highly promising scaffold in modern medicinal chemistry. Their demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The structure-activity relationships highlighted in this guide underscore the importance of rational design in optimizing potency and selectivity. Future research should focus on elucidating precise mechanisms of action, exploring their pharmacokinetic and toxicological profiles through in vivo studies, and leveraging computational methods to design next-generation derivatives with enhanced therapeutic indices. The continued exploration of this chemical space is poised to deliver novel drug candidates to address significant unmet medical needs.

References

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). PubMed.

- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. (n.d.). Benchchem.

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2025-08-06). ResearchGate.

- Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. (n.d.). Benchchem.

- DERIVATIVES OF OXAZOLE AS ANTI-CANCER AGENTS. (n.d.). ijrpr.

- Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2025-08-09). ResearchGate.

- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an... (n.d.). OUCI.

- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025-01-23). Kosheeka.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). NIH.

- Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (n.d.). PubMed.

- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PMC - NIH.

- COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience.

- Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (n.d.). undefined.

- (PDF) Synthesis, chemo-informatics, and anticancer evaluation of fluorophenyl-isoxazole derivatives. (2021-08-22). ResearchGate.

- High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (n.d.). MDPI.

- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). MDPI.

- COX-2 (human) Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.

- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie.

- Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate.

- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). PMC - NIH.

- US20030040032A1 - Methods of screening for antimicrobial compounds. (n.d.). Google Patents.

- COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Sigma-Aldrich.

- 1,3‐Oxazoles as Anticancer Compounds. (2023-05-26). ChemistryViews.

- Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (n.d.). American Chemical Society - ACS Fall 2025.

- Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. (2014-08-01). PubMed.

- Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. (n.d.). NIH.

- (PDF) Functionalization of 1,2,3-Triazole to Pyrimidine, Pyridine, Pyrazole, and Isoxazole Fluorophores with Antimicrobial Activity. (2020-04-23). ResearchGate.

- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025-09-15). PubMed.

- Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022-07-19). Biointerface Research in Applied Chemistry.

- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). undefined.

- a brief review on antimicrobial activity of oxazole derivatives. (n.d.). iajps.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI.

- Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells. (2023-09-01). NIH.

- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (n.d.). Scilit.

- New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole. (n.d.). PubMed.

- Structure-activity relationship for the oxadiazole class of antibiotics. (2015-02-12). PubMed - NIH.

- A comprehensive review on biological activities of oxazole derivatives. (n.d.). undefined.

- Anti-inflammatory, anti-oxidant and cardio-protective properties of novel fluorophenyl benzimidazole in L-NAME-induced hypertensive rats. (2022-08-15). PubMed.

- View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics. (n.d.). undefined.

- A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). IJMPR.

- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor | Request PDF. (n.d.). ResearchGate.

- (PDF) A comprehensive review on biological activities of oxazole derivatives. (n.d.). undefined.

- Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors. (2023-07-13). PubMed.

- (Open Access) Fluorinated azole anticancer drugs: Synthesis, elaborated structure elucidation and docking studies (2022) | Amani M.R.A. Saedi | 19 Citations. (n.d.). SciSpace.

- A comprehensive review on biological activities of oxazole derivatives. (2019-02-04). PMC - NIH.

- Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. (n.d.). MDPI.

- Oxazole-Based Compounds As Anticancer Agents. (n.d.). Bentham Science Publisher.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. ijmpr.in [ijmpr.in]

- 3. ijrpr.com [ijrpr.com]

- 4. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. researchgate.net [researchgate.net]

- 11. 1,3‐Oxazoles as Anticancer Compounds - ChemistryViews [chemistryviews.org]

- 12. Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. kosheeka.com [kosheeka.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. iajps.com [iajps.com]

- 19. mdpi.com [mdpi.com]

- 20. d-nb.info [d-nb.info]

- 21. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structure-activity relationship for the oxadiazole class of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Anti-inflammatory, anti-oxidant and cardio-protective properties of novel fluorophenyl benzimidazole in L-NAME-induced hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. New pre-clinical evidence of anti-inflammatory effect and safety of a substituted fluorophenyl imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. assaygenie.com [assaygenie.com]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. bpsbioscience.com [bpsbioscience.com]

- 31. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide to the Reactivity of the Chloromethyl Group on the Oxazole Ring

Introduction